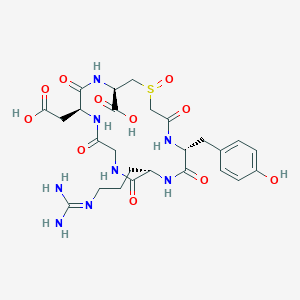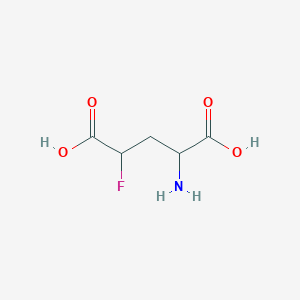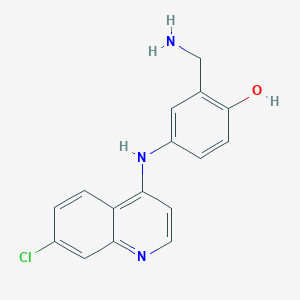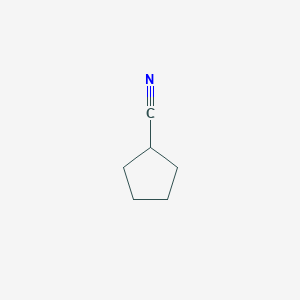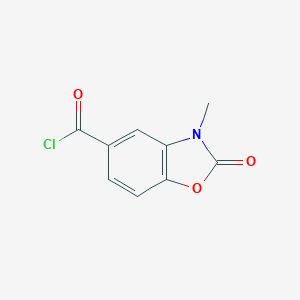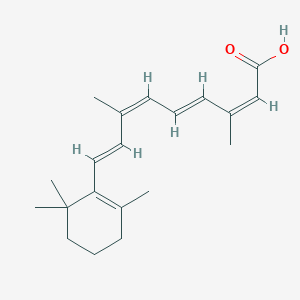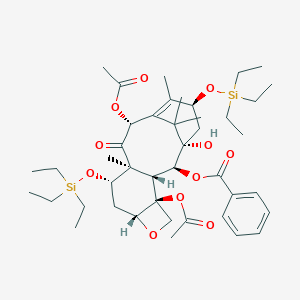![molecular formula C60H42F24FeN2P2 B127233 (1S,1'S)-1,1'-Bis[bis[3,5-bis(trifluoromethyl)phenyl]phosphino]-2,2'-bis[(S)-(dimethylamino)phenylme CAS No. 849925-10-6](/img/structure/B127233.png)
(1S,1'S)-1,1'-Bis[bis[3,5-bis(trifluoromethyl)phenyl]phosphino]-2,2'-bis[(S)-(dimethylamino)phenylme
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Synthesis and Structural Analysis
Compounds with trifluoromethyl groups and phosphino functionalities are synthesized through various methods, including diastereoselective ortho-hydroxymethylation and nucleophilic substitution reactions. These methods yield complex molecules with potential applications in coordination chemistry and catalysis due to their unique structural properties. For instance, the synthesis of P-stereogenic ferrocene-based (trifluoromethyl)phosphanes demonstrates the intricate processes involved in producing these compounds, which combine elements of chirality and bear a trifluoromethyl group at a stereogenic phosphorus atom (Sondenecker et al., 2011).
Coordination Properties and Catalysis
These compounds exhibit interesting coordination properties when combined with transition metals such as Pd, Rh, and Ir. Their complexes are studied using NMR techniques and X-ray crystallographic analyses. The bidentate ligands derived from such phosphine compounds are effective in stereoselective catalysis, highlighting their significance in the development of new catalytic processes. The study of nonsymmetric Palladium complexes of partly fluorinated bisphosphine ligands, for instance, revealed their efficiency as catalysts for producing flexible propene/CO copolymer materials of ultrahigh molecular weight, showcasing the practical applications of these compounds in industrial chemistry (Meier et al., 2003).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Mandyphos SL-M003-2, also known as (1S,1’S)-1,1’-Bis[bis[3,5-bis(trifluoromethyl)phenyl]phosphino]-2,2’-bis[(S)-(dimethylamino)phenylme], is a complex organocatalyst. Its primary targets are substrates in organic chemistry reactions . The compound activates these substrates and stabilizes partially developing negative charges in the transition states .
Mode of Action
The compound interacts with its targets through explicit double hydrogen bonding . This interaction activates the substrates and stabilizes partially developing negative charges (e.g., oxyanions) in the transition states . This mode of action is key to its role as an organocatalyst .
Biochemical Pathways
The compound affects various biochemical pathways by promoting organic transformations . The 3,5-bis(trifluoromethyl)phenyl motif of the compound is used ubiquitously in H-bond catalysts . The downstream effects of these transformations are diverse and depend on the specific reactions being catalyzed .
Result of Action
The result of the compound’s action is the promotion of organic transformations . These transformations can lead to the production of various organic compounds, depending on the substrates and reaction conditions .
Action Environment
The action, efficacy, and stability of Mandyphos SL-M003-2 can be influenced by various environmental factors. For example, the compound has been shown to be effective in a natural deep-eutectic solvent (NADES) containing reaction system under microaerobic condition . This environment increases the ratio of substrate to catalyst (S/C), leading to high production of (S)-1-[3,5-bis(trifluoromethyl)phenyl]ethanol ((S)-3,5-BTPE) with Candida tropicalis 104 .
properties
InChI |
InChI=1S/2C30H21F12NP.Fe/c2*1-43(2)26(17-7-4-3-5-8-17)24-9-6-10-25(24)44(22-13-18(27(31,32)33)11-19(14-22)28(34,35)36)23-15-20(29(37,38)39)12-21(16-23)30(40,41)42;/h2*3-16,26H,1-2H3;/t2*26-;/m00./s1 |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYLZWHGISWCHOW-FKMBXMNYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(C1=CC=CC=C1)[C]2[CH][CH][CH][C]2P(C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)C4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F.CN(C)C(C1=CC=CC=C1)[C]2[CH][CH][CH][C]2P(C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)C4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F.[Fe] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)[C@@H](C1=CC=CC=C1)[C]2[CH][CH][CH][C]2P(C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)C4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F.CN(C)[C@@H](C1=CC=CC=C1)[C]2[CH][CH][CH][C]2P(C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)C4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F.[Fe] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C60H42F24FeN2P2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1364.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


